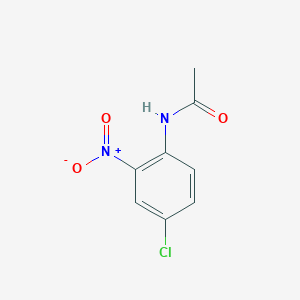
N-(4-氯-2-硝基苯基)乙酰胺
描述
“N-(4-chloro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H7ClN2O3 . It can be used as a reactant/reagent for the synthetic preparation of oxindole derivatives as inhibitors of tyrosine kinase .
Synthesis Analysis
The synthesis of “N-(4-chloro-2-nitrophenyl)acetamide” involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained after filtration and drying .Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2-nitrophenyl)acetamide” consists of a nitrophenyl group attached to an acetamide group via a nitrogen atom . The molecule has a molecular weight of 214.606 Da .Chemical Reactions Analysis
“N-(4-chloro-2-nitrophenyl)acetamide” can undergo various chemical reactions due to the presence of the nitro group and the acetamide group. For instance, it can participate in hydrogen bonding interactions with other molecules .Physical And Chemical Properties Analysis
“N-(4-chloro-2-nitrophenyl)acetamide” has a density of 1.5±0.1 g/cm3, a boiling point of 439.4±30.0 °C at 760 mmHg, and a flash point of 219.6±24.6 °C . It has a molar refractivity of 51.9±0.3 cm3, and a polar surface area of 75 Å2 .科学研究应用
1. Antibacterial Activity Against Klebsiella pneumoniae
- Application Summary : This molecule has been studied for its potential as an antibacterial agent against Klebsiella pneumoniae, a bacterium that causes a wide range of infections. The presence of the chloro atom in the molecule was found to improve this activity .
- Methods and Procedures : The antibacterial activity was evaluated using the agar diffusion methodology . Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), to assess which molecule has the best antibacterial activity on K. pneumoniae .
- Results and Outcomes : The substance showed good potential against K. pneumoniae and the chloro atom was found to be responsible for improving this activity, stabilizing the molecule in the target enzyme at the site . The substance possibly acts on penicillin-binding protein, promoting cell lysis . The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests .
2. Antimicrobial and Antiproliferative Activities
- Application Summary : This molecule has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Methods and Procedures : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .
- Results and Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
2. Antimicrobial and Antiproliferative Activities
- Application Summary : This molecule has been synthesized and studied for its potential as an antimicrobial and antiproliferative agent. The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Methods and Procedures : The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to study the binding mode of active compounds with receptor .
- Results and Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .
安全和危害
“N-(4-chloro-2-nitrophenyl)acetamide” is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H301-H311-H331-H341, indicating that it is toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects .
未来方向
属性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDUNBOWGVRUCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383081 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
881-51-6 | |
| Record name | N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


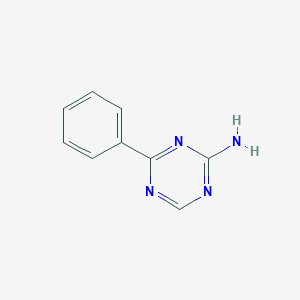
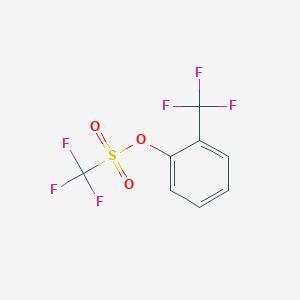
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)
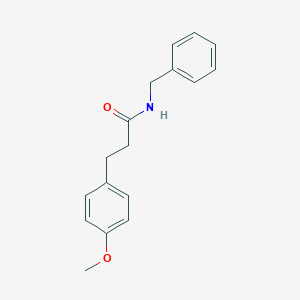
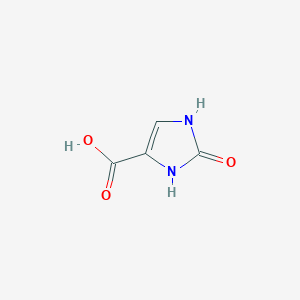
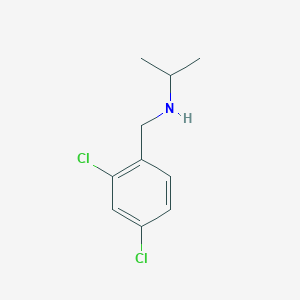

![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
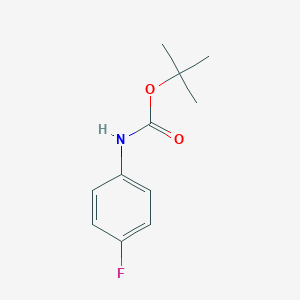
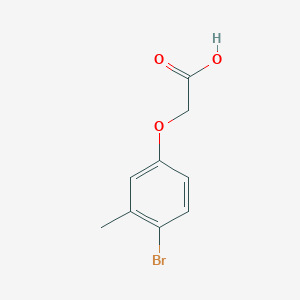
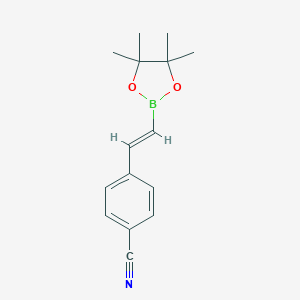
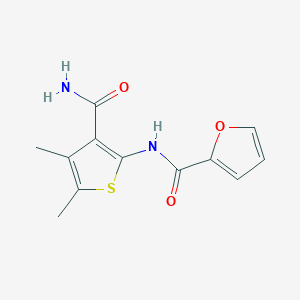
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)